molecular formula C8H10N2 B3350676 2,5-Dimethyl-1H-pyrrole-1-acetonitrile CAS No. 294176-79-7

2,5-Dimethyl-1H-pyrrole-1-acetonitrile

Cat. No.: B3350676
CAS No.: 294176-79-7
M. Wt: 134.18 g/mol
InChI Key: NOBYORUKTYJPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1H-pyrrole-1-acetonitrile is a heterocyclic organic compound with the molecular formula C8H10N2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring and an acetonitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1H-pyrrole-1-acetonitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-pyrrole-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring, enhancing the compound’s versatility in synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,5-dimethylpyrrole-1-carboxylic acid, while reduction could produce 2,5-dimethyl-1H-pyrrole-1-amine.

Scientific Research Applications

2,5-Dimethyl-1H-pyrrole-1-acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1H-pyrrole-1-acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophiles, while the aromatic pyrrole ring can participate in π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    1H-Pyrrole-1-acetonitrile: Does not have the methyl groups, which can affect its reactivity and physical properties.

    2,5-Dimethyl-1H-pyrrole-1-amine: Similar structure but with an amine group instead of a nitrile, leading to different chemical behavior.

Uniqueness

2,5-Dimethyl-1H-pyrrole-1-acetonitrile is unique due to the combination of its methyl-substituted pyrrole ring and the acetonitrile group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBYORUKTYJPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1H-pyrrole-1-acetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1H-pyrrole-1-acetonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1H-pyrrole-1-acetonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1H-pyrrole-1-acetonitrile
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-1H-pyrrole-1-acetonitrile
Reactant of Route 6
2,5-Dimethyl-1H-pyrrole-1-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.